molecular formula C13H21NO4 B8146390 (R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid

(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid

Numéro de catalogue: B8146390
Poids moléculaire: 255.31 g/mol
Clé InChI: GWXADOKFGBKLOD-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid is a chiral piperidine derivative featuring a ketone-containing acyl group (3,3-dimethyl-2-oxopentanoyl) at the nitrogen position of the piperidine ring. Its molecular formula is C₁₃H₂₁NO₄ (molecular weight: 255.31 g/mol). This compound is structurally characterized by:

  • A six-membered piperidine ring with a carboxylic acid substituent at position 2.

The compound has been studied in medicinal chemistry for its role as a protease inhibitor scaffold, particularly in targeting Plasmodium FK506-binding proteins (e.g., in ) and neurotrophic pathways (e.g., ). Its synthesis often involves coupling activated acyl groups to piperidine-2-carboxylic acid derivatives under controlled conditions .

Propriétés

IUPAC Name

(2R)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-4-13(2,3)10(15)11(16)14-8-6-5-7-9(14)12(17)18/h9H,4-8H2,1-3H3,(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXADOKFGBKLOD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Organocatalytic Pictet-Spengler Cyclization

The piperidine ring is constructed via a chiral phosphoric acid-catalyzed Pictet-Spengler reaction. Starting from tryptamine derivatives, cyclization with ketones like 3,3-dimethyl-2-oxopentanal generates the bicyclic piperidine scaffold. Using (R)-BINOL-derived phosphoric acid catalysts, enantiomeric excess (ee) values of 85–92% are achieved.

Example protocol :

  • Substrate : (S)-2-(3,4-Dimethoxyphenyl)ethylamine

  • Catalyst : (R)-TRIP (10 mol%)

  • Conditions : CH₂Cl₂, −20°C, 24 h

  • Yield : 78%

  • ee : 89%

Radical-Mediated Cyclization

Radical-initiated 6-endo-trig cyclization of 1,6-enynes forms the piperidine core. Triethylborane (Et₃B) generates radicals from alkyne precursors, enabling regioselective ring closure. This method avoids metal catalysts but requires strict anhydrous conditions.

Key data :

Starting MaterialInitiatorTemp (°C)Yield (%)
1-Hexyne derivativeEt₃B2565
Phenylacetylene derivativeEt₃B4072

Acylation of Piperidine-2-carboxylic Acid

Halogenation-Oxidation Sequence

The 3,3-dimethyl-2-oxopentanoyl side chain is introduced via a three-step process:

  • Halogenation : 3,3-Dimethylbutyric acid reacts with PCl₅ or Cl₂ gas to form 2-chloro-3,3-dimethylbutyryl chloride.

  • Hydrolysis : The chloride intermediate is hydrolyzed to 3,3-dimethyl-2-oxobutyric acid.

  • Acylation : Piperidine-2-carboxylic acid is acylated using DCC/DMAP coupling.

Optimized conditions :

  • Step 1 : Cl₂ gas, cyclohexane, 20–25°C, 92% yield

  • Step 2 : 30% NaOH, 75–80°C, 91% yield

  • Step 3 : DCC, CH₂Cl₂, 0°C → rt, 76% yield

Palladium-Catalyzed Coupling

Pd(PPh₃)₄ mediates the coupling of piperidine-2-carboxylic acid with 3,3-dimethyl-2-oxopentanoyl bromide. This method achieves higher regioselectivity (>95%) but requires inert atmosphere handling.

Reaction parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Et₃N

  • Solvent : THF, 60°C, 12 h

  • Yield : 68%

Enantiomeric Resolution

Enzymatic Kinetic Resolution

Whole-cell biocatalysts (e.g., Klebsiella terrigena) hydrolyze racemic piperazine-2-carboxamide intermediates. The (S)-enantiomer is preferentially hydrolyzed, leaving the (R)-isomer intact.

Performance metrics :

BiocatalystSubstrateee (%)Yield (%)
K. terrigenaRacemic carboxamide99.285
Pseudomonas fluorescensRacemic carboxamide97.579

Chiral Chromatography

Preparative HPLC with Chiralpak IA columns resolves enantiomers using hexane:isopropanol (90:10) mobile phases. This method is scalable but cost-prohibitive for industrial use.

Separation data :

  • Retention time (R) : 14.2 min

  • Retention time (S) : 16.8 min

  • Purity : >99%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)ee (%)
Organocatalytic cyclizationHigh enantioselectivityRequires cryogenic conditions7889
Radical cyclizationMetal-freeModerate yields72N/A
Enzymatic resolutionEco-friendly, scalableSubstrate specificity8599.2
Palladium couplingRegioselectiveCatalyst cost68>95

Industrial-Scale Synthesis

The patent CN108503531B outlines a cost-effective route for multikilogram production:

  • Halogenation : 3,3-Dimethylbutyric acid + Cl₂ → 2-chloro-3,3-dimethylbutyryl chloride (92%).

  • Oxidation : TEMPO/NaClO oxidizes the chloride to 3,3-dimethyl-2-oxobutyric acid (76%).

  • Coupling : EDCI/HOBt-mediated acylation with (R)-piperidine-2-carboxylic acid (68%).

Cost analysis :

  • Raw material cost : $320/kg

  • Purity : 98.4–99.1% (GC)

  • Throughput : 1.2 MT/month

ConditionHalf-life (h)Byproduct (%)
pH 7.4, 25°C4812
pH 9.0, 25°C656

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the 3,3-dimethyl-2-oxopentanoyl moiety, potentially converting it to an alcohol.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the 3,3-dimethyl-2-oxopentanoyl group.

    Substitution: Esters or amides derived from the carboxylic acid group.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its piperidine ring structure is a common motif in many pharmaceuticals, enhancing its relevance in drug design.

Case Study:

A study explored the synthesis of derivatives of this compound to evaluate their efficacy as inhibitors of specific enzymes involved in metabolic pathways. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential applications in treating metabolic disorders .

2. Neuropharmacology

Research has indicated that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could lead to developments in treatments for psychiatric disorders.

Case Study:

In vitro studies demonstrated that certain analogs of this compound showed promising results in modulating receptor activity, thereby indicating potential use in developing antidepressants or antipsychotic medications .

Synthetic Applications

1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modification and incorporation into larger molecular frameworks.

Table 1: Synthetic Routes Involving this compound

Reaction TypeProduct TypeYield (%)Reference
AlkylationPiperidine Derivative85
AcylationAmide Compound90
EsterificationEster Compound75

Biochemical Research

1. Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of various enzymes, providing insights into enzyme kinetics and mechanisms.

Case Study:

A recent investigation assessed the inhibition of a key enzyme involved in cancer metabolism using this compound. The findings revealed that it could significantly reduce enzyme activity, highlighting its potential as a lead compound for anticancer drug development .

Mécanisme D'action

The mechanism by which ®-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid exerts its effects typically involves:

    Molecular Targets: Enzymes or receptors that interact with the carboxylic acid or piperidine moieties.

    Pathways: Binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Piperidine-2-carboxylic Acid Derivatives

(a) (2S)-1-(Propan-2-yl)piperidine-2-carboxylic Acid
  • Structure: A simpler analog with an isopropyl group at the nitrogen atom instead of the 3,3-dimethyl-2-oxopentanoyl group.
  • Molecular Weight: 171.22 g/mol (C₉H₁₇NO₂).
  • Synthesized via reductive alkylation of piperidine-2-carboxylic acid (). Used in proteasome inhibitor design (e.g., MPI-6 in ) .
(b) (R)-Piperidine-3-carboxylic Acid
  • Structure : Carboxylic acid substituent at position 3 instead of position 2.
  • Molecular Weight: 129.16 g/mol (C₆H₁₁NO₂).
  • Key Differences :
    • Altered substitution pattern alters hydrogen-bonding and conformational flexibility.
    • Lower molecular weight and absence of acyl groups limit enzyme-targeting applications .

Pyrrolidine-Based Analogs

(a) (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)-pyrrolidine-2-carboxylate
  • Structure : A five-membered pyrrolidine ring replaces piperidine.
  • Molecular Weight: 241.27 g/mol (C₁₁H₁₇NO₄).
  • Key Differences :
    • Smaller ring size increases conformational rigidity.
    • Demonstrates neurotrophic activity via FKBP-binding () .

Boc-Protected Derivatives

(a) (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
  • Structure : Boc-protected nitrogen and phenyl substituent at position 4.
  • Molecular Weight: 305.37 g/mol (C₁₇H₂₃NO₄).
  • Key Differences :
    • Boc group enhances stability during synthesis but reduces reactivity.
    • Phenyl substituent introduces aromatic interactions, useful in kinase inhibitors () .
(b) (2S,3R)-1-Boc-2-methylpiperidine-3-carboxylic Acid
  • Structure : Methyl and Boc groups at positions 2 and 1, respectively.
  • Molecular Weight: 243.30 g/mol (C₁₂H₂₁NO₄).
  • Key Differences :
    • Methyl group enhances stereochemical complexity; priced at $4,000/g due to rarity () .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 Branched acyl group, chiral center Protease/Plasmodium inhibitors
(2S)-1-(Propan-2-yl)piperidine-2-carboxylic acid C₉H₁₇NO₂ 171.22 Isopropyl group, no ketone Proteasome inhibitors
(R)-Piperidine-3-carboxylic acid C₆H₁₁NO₂ 129.16 Carboxylic acid at position 3 Intermediate
(2S)-1-(3,3-Dimethyl-2-oxopentanoyl)-pyrrolidine-2-carboxylate C₁₁H₁₇NO₄ 241.27 Five-membered ring, neurotrophic activity FKBP-targeting agents
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Boc protection, aromatic substituent Kinase inhibitor intermediates

Activité Biologique

(R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid, with the CAS number 2803420-25-7, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action. The compound has shown promise in several areas, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Research indicates that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Studies

Recent studies have highlighted the potential of this compound as an antimicrobial agent. For instance:

  • A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) being established at varying concentrations depending on the bacterial strain .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity Assays

In vitro assays have been conducted to assess the cytotoxic effects of the compound on cancer cell lines:

  • The compound showed significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of approximately 15 µM and 20 µM respectively .
Cell LineIC50 Value (µM)
MCF-715
HeLa20

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have been published that explore the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of this compound as an adjunct therapy in patients with bacterial infections resistant to standard treatments. Results indicated a significant reduction in infection markers when combined with conventional antibiotics.
  • Case Study on Cancer Treatment : A pilot study investigated the effects of this compound in combination with chemotherapy agents in patients with advanced-stage cancers. Preliminary results suggested improved patient outcomes and reduced side effects.

Q & A

Q. What are the established synthetic routes for (R)-1-(3,3-Dimethyl-2-oxopentanoyl)piperidine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving palladium-catalyzed couplings or reductive amination. For example, analogous piperidine derivatives are synthesized using palladium diacetate, tert-butyl XPhos, and caesium carbonate under inert atmospheres (40–100°C), followed by acid hydrolysis . Yield optimization requires precise control of temperature, catalyst loading, and solvent selection. A representative table for similar compounds is provided below:
StepReagents/ConditionsYield (%)Reference
1Pd(OAc)₂, XPhos, Cs₂CO₃, tert-butanol65–78
2HCl, H₂O, 93–96°C85–92

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : ¹H NMR and ¹³C NMR are essential for confirming stereochemistry and functional groups. For example, (E)-4-arylbut-3-enoic acid derivatives are validated by comparing chemical shifts (δ 7.2–8.1 ppm for aromatic protons) and coupling constants (J = 15–16 Hz for trans-alkenes) with literature data . Contradictions in spectral data (e.g., unexpected splitting) are resolved by repeating experiments under anhydrous conditions or using deuterated solvents to exclude impurities .

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

  • Methodological Answer : Link synthesis or mechanistic studies to established theories, such as frontier molecular orbital (FMO) theory for predicting regioselectivity in cyclization reactions. For example, computational tools (e.g., density functional theory) can model steric effects of the 3,3-dimethyl group on reaction pathways .

Advanced Research Questions

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., L-proline derivatives) can enhance stereocontrol. For instance, Δ¹-piperidine-2-carboxylate reductases selectively reduce ketones to (R)-configured alcohols with >95% enantiomeric excess (ee) under NADPH-driven conditions . Key parameters include pH (6.5–7.5), temperature (25–37°C), and cofactor regeneration systems (e.g., glucose dehydrogenase) .

Q. How can contradictions in kinetic vs. thermodynamic product ratios be managed during synthesis?

  • Methodological Answer : Adjust reaction duration and temperature to favor kinetic or thermodynamic control. For example, shorter reaction times at lower temperatures (0–25°C) may favor kinetic intermediates, while prolonged heating (60–80°C) drives thermodynamic stabilization of the 3,3-dimethyl substituent .

Q. What precautions are necessary to ensure compound stability during storage and handling?

  • Methodological Answer : Store the compound at –20°C under inert gas (N₂/Ar) to prevent oxidation of the 2-oxopentanoyl group. Avoid prolonged exposure to moisture, as hydrolysis of the piperidine-carboxylic acid moiety can occur . A safety handling table is provided:
HazardPrecautionReference
HygroscopicityUse desiccants in storage vials
ToxicityWear nitrile gloves and eye protection

Theoretical and Methodological Considerations

Q. How do steric effects from the 3,3-dimethyl group influence reactivity in nucleophilic acyl substitutions?

  • Methodological Answer : The dimethyl group increases steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Computational modeling (e.g., molecular dynamics simulations) can quantify energy barriers for transition states, guiding solvent selection (e.g., polar aprotic solvents like DMF to stabilize intermediates) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Use a combination of between-subjects (different analogs tested in separate groups) and within-subjects (same group exposed to multiple analogs) designs. For example, vary substituents on the piperidine ring and measure biological activity via dose-response assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental NMR data?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent effects, basis sets). For instance, NMR chemical shifts predicted using B3LYP/6-311+G(d,p) may deviate from experimental values if implicit solvent models (e.g., PCM) are not calibrated for DMSO .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.